4-Amino-5-methoxy-2-methylphenol
Description
4-Amino-5-methoxy-2-methylphenol is a phenolic derivative featuring amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) substituents at positions 4, 5, and 2 of the aromatic ring, respectively. The substituent arrangement likely influences its physicochemical properties, reactivity, and biological interactions, as seen in related compounds discussed below.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-amino-5-methoxy-2-methylphenol |
InChI |
InChI=1S/C8H11NO2/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4,10H,9H2,1-2H3 |
InChI Key |
ISHITNOWKSRKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)OC)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Amino-5-methoxy-2-methylphenol
General Synthetic Strategy
The compound this compound can be synthesized through multi-step processes involving:
- Functionalization of substituted phenols,
- Introduction of amino groups via reduction of nitro precursors,
- Use of halogenoacetamides for side-chain modifications,
- Catalytic hydrogenation steps,
- Salt formation for stabilization.
The synthetic routes typically start from nitrophenol derivatives, which undergo nucleophilic substitution, rearrangement, and reduction to yield the target amino phenol.
Stepwise Preparation Process
Starting Material Preparation
A key intermediate is 2-methoxymethyl-4-nitrophenol, which can be synthesized by selective nitration and methoxymethylation of phenolic precursors. This intermediate is critical due to its reactivity in subsequent substitution and reduction steps.
Reaction with Halogenoacetamides
The 2-methoxymethyl-4-nitrophenol reacts with halogenoacetamides such as chloroacetamide, bromoacetamide, or iodoacetamide to form 2-(2-methoxymethyl-4-nitrophenoxy)acetamide. The reaction is typically catalyzed by iodide salts (e.g., sodium iodide or potassium iodide) to enhance conversion efficiency, especially when using less reactive chloroacetamide.
- Solvents: Dipolar aprotic solvents like acetone or di(C1-C6) alkyl ethers of mono- or polyethylene glycols are preferred.
- Temperature: Optimal reaction temperature ranges from 80 to 120 °C to avoid degradation and ensure high conversion.
- Catalyst loading: Iodide catalyst loading can be between 10% to 50% molar relative to halogenoacetamide.
Rearrangement to Nitroaniline
The formed acetamide intermediate undergoes rearrangement to 2-methoxymethyl-4-nitroaniline by heating in solvents such as dimethylformamide, dimethylacetamide, or N-methylpyrrolidone, with bases like sodium carbonate or potassium carbonate.
- Base: Finely powdered carbonates in 2 to 5-fold excess are effective.
- Temperature: Reaction temperature is maintained between 80 and 120 °C to minimize side reactions.
- Mechanism: This rearrangement is analogous to known literature methods (e.g., WR Baker, J. Org. Chem., 1983).
Catalytic Hydrogenation
The nitroaniline derivative is catalytically hydrogenated to yield the 1,4-diamino-2-methoxymethylbenzene, a closely related compound to this compound.
- Catalyst: Palladium on activated carbon is commonly used.
- Conditions: Slightly elevated hydrogen pressure at room temperature or mild heating.
- Outcome: This step proceeds cleanly without by-product formation, simplifying purification.
Salt Formation and Isolation
Due to the oxidation sensitivity of the free base, the amino phenol is preferably isolated as its acid salts (hydrochloric or sulfuric acid salts).
- Acid equivalents: 2 to 2.5 equivalents for monobasic acids, 1 to 1.5 for dibasic acids.
- Solvents: Alcohols and ethers facilitate crystallization and purification.
- Advantages: Salt formation stabilizes the compound and improves handling.
Alternative Synthetic Routes
Patent EP 1 646 606 B1 describes synthesis of 2-amino-5-methoxymethylphenol (a positional isomer closely related to this compound) through similar multi-step processes involving:
- Preparation of 3-hydroxy-4-nitrobenzaldehyde dimethyl acetal,
- Conversion to 5-methoxymethyl-2-nitrophenol,
- Reduction to 2-amino-5-methoxymethyl-phenol.
These steps highlight the versatility of nitrophenol intermediates and the importance of controlled reduction and substitution reactions.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Catalyst/Additives | Notes |
|---|---|---|---|---|---|
| Halogenoacetamide reaction | 2-methoxymethyl-4-nitrophenol + chloro/bromo/iodoacetamide | Acetone, ethylene glycol dimethyl ether | 80–120 | Sodium iodide (10–50% mol) | Iodide catalyzes reaction, avoids degradation |
| Rearrangement to nitroaniline | Acetamide intermediate + base (Na2CO3 or K2CO3) | DMF, DMAc, NMP | 80–120 | Base excess (2–5 fold) | Finely powdered carbonate improves yield |
| Catalytic hydrogenation | Nitroaniline + H2 | Ethanol or suitable solvent | RT to mild heat | Pd/C | No by-products, clean conversion |
| Salt formation | Amino phenol + acid (HCl, H2SO4) | Alcohols, ethers | Ambient | Acid equivalents as per acid type | Stabilizes sensitive free base |
Research Discoveries and Perspectives
- The iodide-catalyzed substitution step significantly improves the yield and purity of the intermediate acetamide, reducing side reactions and degradation products.
- The rearrangement step benefits from carbonate bases, which provide mild basic conditions and facilitate the conversion without harsh reagents.
- Catalytic hydrogenation using palladium on activated carbon is a standard, efficient method to reduce nitro groups to amino groups with minimal impurities.
- Isolation as acid salts is critical due to the oxidation sensitivity of the free amino phenol, enhancing stability for storage and further use.
- Structural studies on related compounds (e.g., 2-amino-4-methylphenol derivatives) confirm the importance of substituent positioning for reactivity and crystal packing, which may influence purification and formulation.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
4-Amino-5-methoxy-2-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-methoxy-2-methylphenol involves its interaction with various molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Substituents significantly alter lipophilicity, thermal stability, and molecular interactions.
- Lipophilicity : The amsacrine analogue (log P = 1.10) shows moderate lipophilicity due to methylsulfonyl and methoxy groups, enhancing membrane permeability .
- Thermal Stability : Methoxy and methyl groups in creosol cyanate esters contribute to high glass transition temperatures (Tg > 200°C), critical for high-performance materials .
- Molecular Packing: Hydrogen bonding and van der Waals interactions in 2-methoxy-5-((phenylamino)methyl)phenol, observed via X-ray crystallography, influence solubility and melting points .
Pharmacokinetics
Substituents influence absorption, distribution, and metabolism.
- CI-921 : Higher plasma protein binding (free fraction = 0.63%) and prolonged tumor retention (AUC = 68 µmol·h/L) vs. amsacrine (free fraction = 6.7%, AUC = 37 µmol·h/L) .
- NPC1161B: Reduced methemoglobinemia in dogs compared to NPC1161A, linked to stereochemical optimization of the 8-amino side chain .
Stereochemical Considerations
- Enantiomer-Specific Activity: In 8-aminoquinolines, the (-)-enantiomer NPC1161B demonstrates a 3-fold higher antiparasitic activity and reduced toxicity, highlighting the importance of chiral centers .
- Cyanate Ester Curing : Steric hindrance from substituents slows curing but improves crosslinking density, enhancing thermal stability .
Q & A
Basic Research Questions
Q. How can spectroscopic methods distinguish 4-Amino-5-methoxy-2-methylphenol from structural analogs like 4-Amino-2-methoxyphenol or 2-Amino-5-methoxyphenol?
- Methodological Answer : Use NMR spectroscopy to analyze substituent positioning. For example, the methoxy group at the 5th position (vs. 4th or 2nd in analogs) will produce distinct chemical shifts in H and C spectra. Compare with PubChem data for similar compounds to validate assignments . HPLC with a C18 column and UV detection (λ = 254 nm) can resolve retention time differences due to polarity variations caused by substituent orientation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for skin/eye irritation (Category 2) and organ toxicity (Category 3). Use nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse skin/eyes with water for ≥15 minutes and consult SDS documentation for first-aid measures. Ensure fume hood ventilation during synthesis to avoid inhalation risks .
Q. What synthetic routes are reported for this compound, and how do reaction conditions affect yield?
- Methodological Answer : Common methods include:
- Amination of 5-methoxy-2-methylphenol : Use catalytic hydrogenation with NH/H at 80–100°C under 50 psi pressure. Yield depends on catalyst (e.g., Raney Ni vs. Pd/C) and reaction time optimization .
- Protection-deprotection strategies : Introduce methoxy/methyl groups via Friedel-Crafts alkylation, followed by selective nitro reduction. Monitor intermediates by TLC (silica gel, ethyl acetate/hexane) to minimize side products .
Advanced Research Questions
Q. How does the para-amino and meta-methoxy configuration in this compound influence its reactivity in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The amino group (strongly activating, ortho/para-directing) and methoxy group (moderately activating, meta-directing) create competing directing effects. Use kinetic studies with nitration (HNO/HSO) or sulfonation to map regioselectivity. Computational modeling (DFT) can predict charge distribution and reactive sites, validated by LC-MS analysis of reaction products .
Q. What strategies optimize this compound derivatives for antimicrobial activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Introduce halogens (e.g., Cl, Br) at the 6th position to enhance lipophilicity. Test derivatives against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC assays).
- Coordination complexes : Chelate with transition metals (e.g., Cu) to improve membrane penetration. Characterize complexes via IR (metal-ligand vibrations) and XRD for structural validation .
Q. How can computational tools predict the interaction of this compound with cytochrome P450 enzymes?
- Methodological Answer : Use molecular docking (AutoDock Vina) to model binding poses in CYP3A4 or CYP2D6 active sites. Validate predictions with in vitro metabolism assays (LC-MS/MS) to identify hydroxylated metabolites. Compare results with analogous compounds in PubChem’s bioactivity datasets .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer : The compound’s polar functional groups (amine, phenol) promote hydrogen bonding, leading to polymorphic forms. Use slow evaporation (acetonitrile/water) at 4°C for single-crystal growth. Analyze via PXRD to confirm phase purity and SC-XRD to resolve intermolecular H-bond networks. Compare with Cambridge Structural Database entries for similar phenols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
